1,3-dimethyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused to a pyridine ring, making it a unique scaffold for various chemical and biological studies.
Preparation Methods
The synthesis of 1,3-dimethyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione involves several steps:
Cyclization: The initial step involves the cyclization of pyrrole-derived α,β-alkynyl ketones.
Sonogashira Cross-Coupling: This step introduces different groups into the alkyne.
Pyrazole Formation: The reaction between α,β-alkynyls and hydrazine monohydrate forms pyrazoles.
Gold-Catalyzed Cyclization: The pyrazoles undergo cyclization catalyzed by gold.
Final Cyclization: The final cyclization is achieved using sodium hydride (NaH).
Chemical Reactions Analysis
1,3-Dimethyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the reagents and conditions used.
Common reagents for these reactions include hydrazine monohydrate, sodium hydride, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,3-Dimethyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: This compound is used in the study of biological pathways and mechanisms.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. This compound’s unique structure allows it to interact with various biological molecules, leading to its diverse biological activities .
Comparison with Similar Compounds
1,3-Dimethyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione can be compared with other similar compounds, such as:
1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine: This compound has a similar structure but includes a pyrazole ring instead of a pyrrole ring.
Pyrrolopyrazine Derivatives: These compounds have a pyrrole ring fused to a pyrazine ring and exhibit similar biological activities.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and biological activities.
Properties
Molecular Formula |
C9H10N2O2 |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
1,3-dimethyl-7H-pyrrolo[3,2-c]pyridine-4,6-dione |
InChI |
InChI=1S/C9H10N2O2/c1-5-4-11(2)6-3-7(12)10-9(13)8(5)6/h4H,3H2,1-2H3,(H,10,12,13) |
InChI Key |
BWMPLNNEMXGVSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=C1C(=O)NC(=O)C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.